molecular formula C13H19NO B6496814 2-[benzyl(methyl)amino]cyclopentan-1-ol CAS No. 1215901-02-2

2-[benzyl(methyl)amino]cyclopentan-1-ol

Cat. No.: B6496814
CAS No.: 1215901-02-2
M. Wt: 205.30 g/mol
InChI Key: IXHIAEDIWOYRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl(methyl)amino]cyclopentan-1-ol is a substituted cyclopentanol derivative featuring a benzyl(methyl)amino group at the 2-position of the cyclopentane ring.

Properties

IUPAC Name

2-[benzyl(methyl)amino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-14(12-8-5-9-13(12)15)10-11-6-3-2-4-7-11/h2-4,6-7,12-13,15H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHIAEDIWOYRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(methyl)amino]cyclopentan-1-ol typically involves the reaction of cyclopentanone with benzylmethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclopentanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(methyl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic conditions.

    Reduction: H2 with a palladium catalyst, NaBH4, or LiAlH4 in an organic solvent.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-[benzyl(methyl)amino]cyclopentanone.

    Reduction: Formation of 2-[benzyl(methyl)amino]cyclopentane.

    Substitution: Formation of various substituted cyclopentanol derivatives depending on the nucleophile used.

Scientific Research Applications

2-[benzyl(methyl)amino]cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[benzyl(methyl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Key Properties of 2-[Benzyl(methyl)amino]cyclopentan-1-ol and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications CAS Number Purity (%) Key Features/Applications
This compound C₁₃H₁₉NO* ~205.3* Cyclopentanol backbone, benzyl(methyl)amino Not provided Not listed Intermediate in pharmaceutical synthesis
2-(Benzylamino)cyclopentan-1-ol (1R,2R) C₁₂H₁₇NO 191.27 Benzylamino group, cyclopentanol Not provided Not listed Stereospecific synthesis; chiral drug precursor
2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol C₁₃H₁₉NO 205.3 Cyclopropylethanol backbone Not provided 95 Higher steric hindrance; potential CNS activity
1-[(Benzylamino)methyl]cyclopentan-1-ol C₁₃H₁₉NO 205.3 Benzylamino-methyl substitution 1310294-44-0 Not listed Structural isomer; altered solubility profile
2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride C₁₆H₁₈ClNO₂ 315.77 Ethanone core, 3-hydroxyphenyl group 71786-67-9 98 Salt form enhances solubility; research applications

*Inferred based on structural analogs.

Structural and Functional Differences

Backbone Modifications: The cyclopentanol backbone in the target compound contrasts with the cyclopropylethanol group in 2-[benzyl(methyl)amino]-1-cyclopropylethan-1-ol. In 2-(Benzylamino)cyclopentan-1-ol (1R,2R), the absence of a methyl group on the amino substituent reduces steric bulk, which may enhance binding to certain receptors compared to the target compound .

Substituent Effects: The benzyl(methyl)amino group in the target compound increases lipophilicity compared to the benzylamino group in its analogs. This could improve membrane permeability but reduce aqueous solubility . The hydrochloride salt in 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone enhances solubility (critical for in vitro studies) but introduces ionic interactions that may limit blood-brain barrier penetration .

Stereochemistry: The (1R,2R) configuration in 2-(Benzylamino)cyclopentan-1-ol highlights the importance of stereochemistry in biological activity. The target compound’s unspecified stereochemistry may lead to varied pharmacological outcomes .

Biological Activity

2-[Benzyl(methyl)amino]cyclopentan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{15}H_{21}N_{1}O_{1}
  • CAS Number : 1215901-02-2

This compound features a cyclopentan-1-ol framework with a benzyl(methyl)amino substituent, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Cyclopentanol Framework : Starting from cyclopentene derivatives, hydroxylation reactions are employed.
  • Amine Substitution : Benzylamine is introduced via nucleophilic substitution, often facilitated by coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide).
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. A study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL .

Anticancer Activity

In vitro studies indicate that this compound has potential anticancer properties. It was shown to induce apoptosis in human cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It has been observed to reduce oxidative stress markers and improve neuronal survival in cell culture models exposed to neurotoxic agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which could explain its anticancer effects.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was evaluated against a panel of pathogens. The results showed significant activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Case Study 2: Cancer Cell Line Study

A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound AStructure AModerate antimicrobial
Compound BStructure BStrong anticancer
This compoundStructureHigh antimicrobial & anticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.